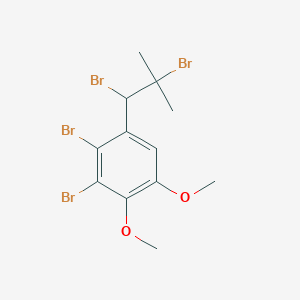
1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate is a quaternary ammonium salt derived from pyridine This compound is characterized by the presence of a hexyl group attached to the nitrogen atom of the pyridine ring, along with three phenyl groups at the 2, 4, and 6 positions The perchlorate anion serves as the counterion
Méthodes De Préparation
The synthesis of 1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate typically involves the reaction of 2,4,6-triphenylpyrylium perchlorate with a primary amine, such as hexylamine. The reaction is carried out in a solvent like ethanol, and the mixture is heated to facilitate the formation of the quaternary ammonium salt. The general reaction scheme is as follows:
2,4,6-Triphenylpyrylium perchlorate+Hexylamine→1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.
Comparaison Avec Des Composés Similaires
1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate can be compared with other similar compounds, such as:
- 1-Benzyl-2,4,6-triphenylpyridin-1-ium perchlorate
- 1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium perchlorate
- 2,4,6-Triphenylpyridine
These compounds share structural similarities but differ in the substituents attached to the nitrogen atom of the pyridine ring
Propriétés
Numéro CAS |
88125-48-8 |
|---|---|
Formule moléculaire |
C29H30ClNO4 |
Poids moléculaire |
492.0 g/mol |
Nom IUPAC |
1-hexyl-2,4,6-triphenylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C29H30N.ClHO4/c1-2-3-4-14-21-30-28(25-17-10-6-11-18-25)22-27(24-15-8-5-9-16-24)23-29(30)26-19-12-7-13-20-26;2-1(3,4)5/h5-13,15-20,22-23H,2-4,14,21H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
QZJUAFOUVMRTDP-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14388529.png)
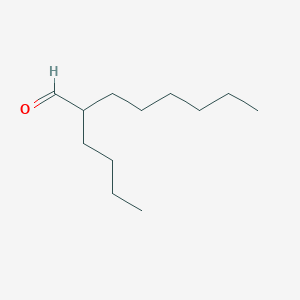
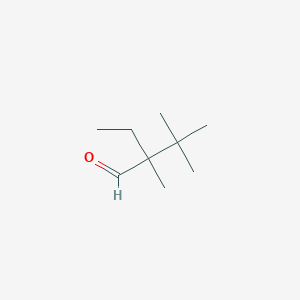

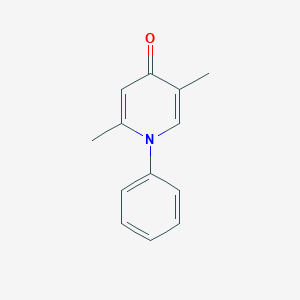
![Dihexyl [(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B14388577.png)

![Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate](/img/structure/B14388584.png)
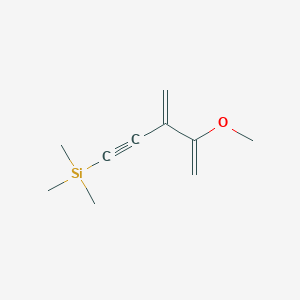
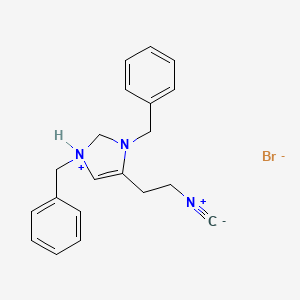
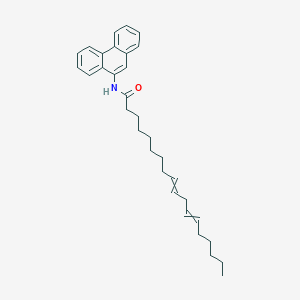

![1-Methyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14388609.png)
